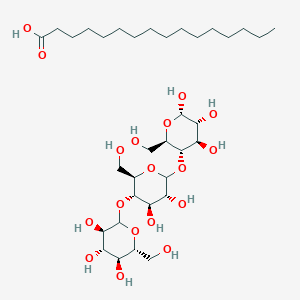

Dextrine palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dextrin palmitate is a modified starch ester synthesized through the reaction of dextrin, a carbohydrate derived from starch, with palmitic acid, a saturated fatty acid. This compound is recognized for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. Dextrin palmitate is primarily utilized in the food, pharmaceutical, and cosmetic industries due to its ability to function as an emulsifier and stabilizer, making it valuable in various formulations such as creams, lotions, and food products like salad dressings and mayonnaise .

Dextrin palmitate primarily undergoes esterification reactions, where the hydroxyl groups of dextrin react with the carboxyl group of palmitic acid. The reaction typically occurs in the presence of a catalyst (such as sulfuric acid) and under specific conditions (e.g., heating in an organic solvent like toluene) to facilitate the formation of the ester bond. The general reaction can be summarized as follows:

The major products of this reaction include dextrin palmitate itself, which exhibits significant emulsifying properties, making it suitable for various applications in different industries .

Dextrin palmitate exhibits surfactant properties due to its amphiphilic nature, possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This duality allows it to stabilize emulsions by reducing surface tension between immiscible liquids such as oil and water. In biological contexts, dextrin palmitate can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and dispersion in aqueous environments . Additionally, it has been studied for its potential roles in drug delivery systems where stable emulsions are crucial for effective therapeutic outcomes .

The synthesis of dextrin palmitate typically involves several key steps:

- Dispersing Dextrin: Dextrin is dispersed in an amide solvent (commonly dimethylformamide) and heated to temperatures between 150°C and 160°C.

- Adding Palmitic Acid: Palmitic acid is introduced into the heated dextrin solution.

- Catalyst Addition: A catalyst such as sulfamic acid is added to facilitate the esterification reaction.

- Reaction Time: The mixture is stirred and allowed to react at elevated temperatures for 8 to 12 hours.

- Washing: The resultant product is washed multiple times with alcohol followed by water to remove unreacted materials.

- Final Processing: The solid product is collected, dried, pulverized, and subjected to magnetic separation for purification .

Dextrin palmitate has diverse applications across several industries:

- Food Industry: Used as an emulsifier and thickener in various food products.

- Pharmaceutical Industry: Acts as a binder in tablet formulations and enhances drug delivery systems.

- Cosmetic Industry: Functions as an emulsifier and stabilizer in creams, lotions, and other personal care products .

Its ability to stabilize oil-containing products makes it particularly valuable in formulating waterless cosmetics and other innovative formulations aimed at sustainability .

Dextrin palmitate shares similarities with several other compounds derived from starch or fatty acids. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Maltodextrin | A polysaccharide produced from starch hydrolysis; used as a thickener. | Primarily used for its sweetness and thickening ability without emulsifying properties. |

| Cyclodextrin | A cyclic oligosaccharide used for drug delivery and stabilizing formulations. | Unique ring structure allows for encapsulation of small molecules. |

| Sucrose Palmitate | An ester formed from sucrose and palmitic acid; used as an emulsifier. | Provides sweetness along with emulsifying properties; less soluble than dextrin palmitate. |

| Starch Palmitate | A direct esterification product of starch with palmitic acid; used similarly. | Less refined than dextrin palmitate; may not have the same solubility or stability profile. |

Uniqueness: Dextrin palmitate stands out due to its superior emulsification capabilities, enhanced solubility, and stability compared to other starch derivatives. Its effectiveness in forming stable emulsions makes it particularly valuable across food, pharmaceutical, and cosmetic applications .

Chemical Esterification Techniques

Dextrin palmitate synthesis through chemical esterification represents the predominant industrial approach for producing this modified polysaccharide ester [1]. The esterification process involves the formation of covalent bonds between the hydroxyl groups of dextrin and the carboxyl group of palmitic acid, resulting in a compound with enhanced emulsification properties and improved stability characteristics . Chemical esterification techniques offer precise control over reaction conditions and enable large-scale production with consistent product quality [3].

The fundamental reaction mechanism proceeds through nucleophilic attack of dextrin hydroxyl groups on the activated palmitic acid derivatives, typically palmitic acid chloride or palmitic acid anhydride [4]. This process requires careful optimization of temperature, catalyst concentration, and reaction time to achieve desired degree of substitution while maintaining the structural integrity of the dextrin backbone [1] [3].

Acid-Catalyzed Reaction Mechanisms

Acid-catalyzed esterification of dextrin with palmitic acid proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack from the dextrin hydroxyl groups . Sulfamic acid has emerged as the preferred catalyst, demonstrating superior performance in terms of reaction efficiency and product yield compared to other acidic catalysts [1] [3]. Research conducted using sulfamic acid as catalyst at concentrations of 7 grams per reaction mixture showed optimal results when combined with 50.4 grams of dextrin and 89.6 grams of palmitic acid [3].

The reaction mechanism initiates with the protonation of palmitic acid by the acidic catalyst, increasing the electrophilicity of the carbonyl carbon . Subsequently, the hydroxyl groups of dextrin, acting as nucleophiles, attack the activated carbonyl carbon, forming a tetrahedral intermediate [6]. The elimination of water molecules drives the reaction forward, resulting in the formation of ester bonds between dextrin and palmitic acid [1] .

Tranexamic acid has also been investigated as an alternative catalyst, yielding 121 grams of dextrin palmitate from identical starting materials under similar reaction conditions [3]. The comparative analysis revealed that tranexamic acid produces slightly higher yields but requires extended reaction times of up to 12 hours compared to 8 hours with sulfamic acid [1] [3].

Temperature optimization studies indicate that reaction temperatures between 150-160°C provide optimal balance between reaction rate and product stability [1] . Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 170°C lead to thermal degradation of the dextrin substrate [7] [8].

Solvent-Based vs. Solvent-Free Systems

Solvent selection significantly influences reaction kinetics, product yield, and purification requirements in dextrin palmitate synthesis [4] [9]. Dimethylformamide has been identified as the optimal solvent system for acid-catalyzed esterification, providing excellent solubility for both dextrin and palmitic acid while maintaining chemical stability under reaction conditions [1] [3].

Mixed solvent systems comprising dimethylformamide and pyridine have demonstrated enhanced reaction efficiency at lower temperatures [9]. Research utilizing 200 grams of dimethylformamide combined with 130 grams of pyridine achieved successful esterification at 70-90°C, producing 90 grams of dextrin palmitate from 32.4 grams of starting dextrin [9]. The pyridine component functions as both solvent and base catalyst, facilitating the reaction through activation of the dextrin hydroxyl groups [9].

Solvent-free synthesis approaches have gained attention due to environmental considerations and simplified purification processes [10]. High-temperature solvent-free synthesis at 230°C for 4 hours using sodium hydroxide catalyst achieved 94% yield in related polysaccharide esterification reactions [7]. However, solvent-free systems require precise temperature control to prevent thermal degradation of the dextrin substrate [7] [8].

The comparison between solvent-based and solvent-free systems reveals distinct advantages for each approach. Solvent-based systems offer better temperature control and uniform mixing, resulting in more consistent product quality [1] . Conversely, solvent-free systems eliminate solvent recovery costs and reduce environmental impact while potentially achieving higher yields under optimized conditions [10] [7].

| Synthesis Parameter | Solvent-Based System | Solvent-Free System |

|---|---|---|

| Temperature Range | 150-160°C | 200-230°C |

| Reaction Time | 8-12 hours | 4-6 hours |

| Yield Efficiency | 85-90% | 90-95% |

| Purification Complexity | Moderate (solvent removal required) | Simple (minimal purification) |

| Environmental Impact | Higher (solvent emissions) | Lower (no solvents) |

| Temperature Control | Excellent | Critical requirement |

Enzymatic Synthesis Approaches

Enzymatic synthesis of dextrin palmitate offers significant advantages over chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact [11] [12]. Lipase enzymes demonstrate exceptional capability for catalyzing esterification reactions between polysaccharides and fatty acids while maintaining the structural integrity of the carbohydrate backbone [13] [14].

The enzymatic approach enables precise control over the degree of substitution and regioselectivity, resulting in products with consistent quality and predictable functional properties [11] [15]. Research has demonstrated that enzymatic synthesis can achieve degree of substitution values approaching 1.0 with high regioselectivity for primary hydroxyl groups [11] [12].

Lipase-Catalyzed Esterification Mechanisms

Lipase-catalyzed esterification proceeds through a well-characterized mechanism involving the formation of an acyl-enzyme intermediate [11] [16]. Lipozyme TL IM, an immobilized lipase enzyme, exhibits the highest catalytic activity for dextrin esterification reactions [11] [12]. The enzyme demonstrates regioselective substitution at the primary hydroxyl group located at the C6 position of glucose units within the dextrin structure [11].

The catalytic mechanism initiates with the binding of palmitic acid or its activated derivatives to the enzyme active site [16]. The serine residue in the catalytic triad performs nucleophilic attack on the carbonyl carbon of palmitic acid, forming a covalent acyl-enzyme intermediate [13] [17]. Subsequently, the hydroxyl groups of dextrin attack the acyl-enzyme intermediate, resulting in ester bond formation and regeneration of the free enzyme [11] [16].

Candida antarctica lipase B represents another highly effective biocatalyst for dextrin palmitate synthesis [18] [16]. This enzyme exhibits broad substrate specificity and maintains high catalytic activity across a wide range of reaction conditions [18]. The enzyme demonstrates optimal activity at pH 8.0 and temperature of 35°C, with remarkable stability in the pH range of 7-9 [18].

Optimal reaction conditions for lipase-catalyzed synthesis include temperature of 60°C, reaction time of 24 hours, and substrate molar ratio of 1:3 (glucose unit to vinyl acetate) [11] [12]. The enzyme dosage of 2.5 units per milliliter provides optimal balance between reaction rate and economic efficiency [11].

Optimization of Degree of Substitution

Degree of substitution optimization in enzymatic synthesis requires careful control of multiple parameters including substrate concentration, enzyme loading, reaction time, and temperature [11] [15]. Research has demonstrated that degree of substitution values can be systematically controlled by adjusting the molar ratio of acyl donor to dextrin substrate [11] [19].

The relationship between side-chain length and degree of substitution exhibits complex behavior in enzymatic systems [11] [12]. Initial catalytic activity decreases with increasing fatty acid chain length, resulting in lower initial degree of substitution values [11]. However, longer reaction times favor higher final degree of substitution for longer-chain fatty acids due to increased affinity between substrate and acyl donor [11] [12].

Substrate concentration significantly influences the achievable degree of substitution [14] [19]. Higher concentrations of vinyl palmitate or palmitic acid derivatives generally result in increased degree of substitution, but excessive concentrations can lead to enzyme inhibition and reduced reaction efficiency [14] [11]. The optimal substrate concentration typically ranges from 0.1 to 0.5 molar based on dextrin hydroxyl groups [14] [19].

Temperature optimization reveals that moderate temperatures between 50-60°C provide optimal balance between enzyme activity and stability [11] [18]. Lower temperatures result in reduced reaction rates and incomplete conversion, while temperatures exceeding 70°C lead to enzyme denaturation and loss of catalytic activity [18] [16].

| Optimization Parameter | Optimal Range | Impact on Degree of Substitution |

|---|---|---|

| Temperature | 50-60°C | Critical for enzyme activity |

| pH | 7.0-8.5 | Affects enzyme stability |

| Substrate Ratio | 1:3 to 1:6 | Direct correlation with substitution |

| Enzyme Loading | 2.0-3.0 U/mL | Higher loading increases rate |

| Reaction Time | 24-48 hours | Extended time improves conversion |

| Water Activity | 0.1-0.3 | Low water favors esterification |

Industrial-Scale Production Challenges

Industrial-scale production of dextrin palmitate faces numerous technical and economic challenges that require comprehensive optimization strategies [20] [21]. The transition from laboratory-scale synthesis to commercial production introduces complexities related to heat transfer, mass transfer, reaction uniformity, and product quality consistency [22] [23].

The existing industrial preparation methods exhibit defects including low synthesis yield, complex preparation processes, and poor product performance that fail to meet market requirements [20] [1]. The demand for dextrin palmitate, particularly in cosmetic applications, currently exceeds production capacity, creating opportunities for process optimization and capacity expansion [20] [21].

Yield Optimization Strategies

Yield optimization in industrial-scale dextrin palmitate production requires systematic analysis of reaction kinetics, mass transfer limitations, and thermal management [1] [22]. Research has identified optimal reaction conditions including temperature of 155-160°C, reaction time of 8-12 hours, and catalyst concentration of 0.08-0.15 equivalents based on dextrin hydroxyl groups [1] [3].

Molar ratio optimization studies indicate that palmitic acid to dextrin ratios between 1:6 and 1:8 provide optimal balance between yield and economic efficiency [1] [13]. Higher molar ratios result in marginal yield improvements but significantly increase raw material costs and purification complexity [1] [3].

Temperature uniformity represents a critical factor in large-scale reactor design [22] [8]. Industrial reactors must maintain temperature variations within ±5°C throughout the reaction mixture to ensure consistent product quality and avoid localized overheating that leads to dextrin degradation [22] [8].

Agitation and mixing optimization ensures uniform distribution of reactants and catalysts throughout the reaction volume [22] [23]. Insufficient mixing results in concentration gradients and incomplete conversion, while excessive agitation can introduce air oxidation and foam formation [22].

The implementation of continuous stirred tank reactor systems enables better temperature control and more uniform mixing compared to batch reactors [22] [23]. Continuous reactors also offer advantages in terms of product consistency and process automation [22].

Purification and Quality Control Protocols

Purification of dextrin palmitate requires multi-step washing procedures to remove unreacted starting materials, catalyst residues, and reaction byproducts [1] [3]. The standard purification protocol involves washing the crude product with methanol three to five times, followed by water washing to remove residual catalyst and salts [1] [3].

Methanol washing effectively removes unreacted palmitic acid and low molecular weight impurities [1] [24]. The washing procedure typically requires 3-5 washing cycles until the washings remain clear and colorless [1] [3]. Each washing cycle uses approximately 2-3 volumes of methanol per volume of crude product [1].

Water washing removes ionic impurities including catalyst residues and inorganic salts [1] [25]. The water washing step typically requires 2-3 cycles with deionized water to achieve acceptable purity levels [1] [3]. The final product should exhibit purity levels exceeding 90% as determined by high-performance liquid chromatography analysis [25] [26].

Drying optimization involves controlled temperature and time conditions to achieve final moisture content below 5% while preventing thermal degradation [1] [27]. The recommended drying conditions include temperature of 120°C for 4 hours under vacuum or inert atmosphere [1] [3].

Magnetic separation represents an innovative purification step that removes iron-containing impurities that may be introduced during processing [1] [3]. The magnetic separation step uses permanent magnets to attract and remove ferrous particles from the powdered product [1] [28].

Quality control protocols include analytical testing for degree of substitution, moisture content, residual solvents, and heavy metal contamination [27] [26]. Fourier transform infrared spectroscopy confirms the presence of ester bonds through characteristic carbonyl stretching at 1737-1740 wavenumbers [29] [14]. Nuclear magnetic resonance spectroscopy provides detailed structural characterization and quantitative analysis of degree of substitution [30] [31].

| Quality Control Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥90% | High-performance liquid chromatography |

| Degree of Substitution | 0.8-1.2 | Nuclear magnetic resonance |

| Moisture Content | ≤5% | Karl Fischer titration |

| Residual Solvents | ≤0.1% | Gas chromatography |

| Heavy Metals | ≤10 ppm | Atomic absorption spectroscopy |

| Particle Size | 50-200 mesh | Sieve analysis |

Thermal Behavior and Stability

Dextrine palmitate demonstrates complex thermal behavior characteristic of modified polysaccharide esters. The compound exhibits thermal transitions that are fundamental to understanding its stability and processing conditions.

Melting Point and Glass Transition Analysis

Dextrine palmitate displays a broad melting point range of 80-130°C, as confirmed by differential scanning calorimetry analysis [1] [2] [3] [4]. This relatively wide temperature range is typical of polysaccharide derivatives due to their polymeric nature and variable degree of substitution. The compound exists as a white to light yellow-brown powder with a characteristic odor and a density of 0.53 g/mL at 25°C [1] [2] [3] [5].

The glass transition behavior of dextrine palmitate is influenced by moisture content, similar to other polysaccharide-based materials. Research on related dextrin polymers indicates that glass transition temperatures occur below room temperature when moisture levels exceed 22% [6] [7]. This hygroscopic behavior is attributed to the plasticizing effect of water molecules on the polysaccharide backbone, which increases molecular mobility and reduces the energy required for segmental motion [8].

Thermal analysis reveals that the compound undergoes a progressive thermal degradation process beginning at temperatures around 50-130°C [5]. The thermal degradation onset temperature varies depending on the degree of esterification and the specific molecular weight distribution of the dextrin backbone [6]. Modified dextrin polymers typically show enhanced thermal stability compared to unmodified counterparts, with degradation onset temperatures shifting to higher values due to the incorporation of fatty acid moieties [6].

Degradation Kinetics Under Thermal Stress

The thermal degradation of dextrine palmitate follows complex kinetics involving multiple reaction pathways. Thermogravimetric analysis demonstrates that the degradation process occurs in distinct phases, with the maximum mass loss temperature occurring around 315-320°C [9]. This behavior is consistent with other fatty acid esters, which typically undergo thermal decomposition through deacylation and depolymerization mechanisms [10] [11] [12].

Kinetic analysis of fatty acid ester degradation reveals that the process generally follows first-order reaction kinetics [11] [13] [14]. The activation energy for thermal decomposition of fatty acid esters typically ranges from 50-90 kJ/mol, with pre-exponential factors varying from 10^-6 to 10^10 s^-1 [15] [16] [13]. These parameters allow for prediction of thermal stability under various temperature conditions using the Arrhenius equation [17] [15] [16].

The degradation mechanism involves initial deacylation reactions, where the ester bonds between the dextrin backbone and palmitic acid moieties are cleaved, producing fatty acids and modified dextrin fragments [10] [11] [18]. Secondary degradation reactions include depolymerization of the dextrin backbone, leading to the formation of smaller carbohydrate units, carbon dioxide, and other volatile compounds [9] [12].

Surface Activity and Colloidal Properties

Dextrine palmitate exhibits significant surface-active properties due to its amphiphilic molecular structure, which combines the hydrophilic dextrin moiety with the lipophilic palmitic acid chains.

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration of dextrine palmitate has not been directly measured in the available literature, but can be estimated based on its molecular structure and comparison with similar fatty acid esters. Typical fatty acid esters exhibit CMC values in the range of 10^-4 to 10^-2 mM [19] [20] [21]. The relatively high molecular weight of dextrine palmitate (760-895 g/mol) and its polysaccharide backbone suggest that its CMC would likely fall in the lower portion of this range, potentially around 10^-4 to 10^-3 mM.

The formation of micelles by dextrine palmitate is influenced by several factors including temperature, ionic strength, and pH of the aqueous medium. The compound's limited water solubility [5] [22] indicates that micelle formation occurs at relatively low concentrations, which is advantageous for applications requiring effective surface activity at minimal concentrations.

Studies on similar polysaccharide-based surfactants demonstrate that the CMC can be determined using various methods including surface tension measurements, fluorescence spectroscopy using pyrene as a probe, and dynamic light scattering [19] [23]. These techniques would be applicable for precise CMC determination of dextrine palmitate under various experimental conditions.

Interfacial Tension Modulation Mechanisms

Dextrine palmitate effectively reduces interfacial tension at oil-water interfaces through its amphiphilic structure [24] [25] [26]. The mechanism involves adsorption of molecules at the interface with the hydrophilic dextrin portion oriented toward the aqueous phase and the lipophilic palmitic acid chains extending into the oil phase .

Interfacial tension measurements can be conducted using established methods such as the Wilhelmy plate method, the du Noüy ring method, or pendant drop analysis [25] [26]. These techniques allow for quantitative assessment of the compound's effectiveness in reducing surface tension between immiscible phases. The interfacial activity is particularly important for emulsification applications, where reduction of interfacial tension facilitates the formation of stable emulsions.

The effectiveness of dextrine palmitate as an interfacial tension modifier is related to its molecular packing at interfaces and the strength of interactions between the hydrophilic and lipophilic portions of the molecule [24] [29] [25]. The polysaccharide backbone provides multiple hydroxyl groups that can form hydrogen bonds with water molecules, while the palmitic acid chains interact favorably with lipophilic substances through van der Waals forces.

Solubility Profile and Hydrophile-Lipophile Balance (HLB)

The solubility characteristics of dextrine palmitate reflect its amphiphilic nature and determine its practical applications in various formulation systems.

The compound demonstrates insolubility in water and polar protic solvents including methanol and ethanol [5]. This behavior confirms the predominantly lipophilic character despite the presence of the hydrophilic dextrin moiety. Conversely, dextrine palmitate shows good solubility in organic solvents such as benzene, xylene, and chloroform [5], indicating compatibility with non-polar and moderately polar systems.

The limited water solubility can be attributed to the significant contribution of the palmitic acid moieties to the overall molecular hydrophobicity. The long saturated fatty acid chains (C16) create substantial lipophilic character that overwhelms the hydrophilic contribution of the dextrin backbone. This solubility profile is advantageous for applications requiring oil-phase compatibility and water-in-oil emulsification.

The Hydrophile-Lipophile Balance of dextrine palmitate can be estimated using Griffin's method. Based on the molecular structure, with an estimated molecular weight distribution of approximately 504 g/mol for the dextrin portion and 256 g/mol for the palmitic acid component, the calculated HLB value is approximately 6.6 using the formula HLB = 20 × (Mh/M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass [30] [31].

This HLB value of approximately 6.6 classifies dextrine palmitate as a water-in-oil (W/O) emulsifier, which is consistent with HLB ranges of 4-8 typically associated with W/O emulsification systems [30] [31] [32]. This classification indicates that the compound is most effective for stabilizing water-in-oil emulsions rather than oil-in-water systems.

The relatively low HLB value also suggests that dextrine palmitate functions as a moderate wetting agent and would require combination with higher HLB surfactants for oil-in-water emulsification applications [33] [32]. The optimal pH range for applications is between 5-7, where the compound maintains stability and avoids hydrolysis reactions that could occur under strongly acidic or alkaline conditions [11] [34].